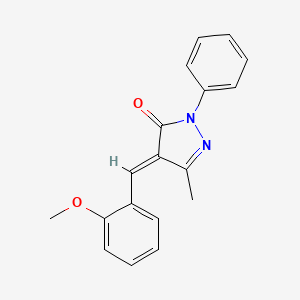
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone, also known as PMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMMP is a pyrazolone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of certain signaling pathways. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to inhibit the production of ROS, which can cause oxidative damage to cells and contribute to the development of various diseases. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to modulate the activity of certain signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to have analgesic properties, which can reduce pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits a variety of biochemical and physiological effects, making it a versatile compound for research. However, there are also some limitations to the use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in lab experiments. It has been shown to exhibit some toxicity in certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone. One area of interest is the potential use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in cancer research. Further studies are needed to determine the efficacy of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in inhibiting the growth of cancer cells in vivo, and to investigate its mechanism of action in cancer cells. Another area of interest is the potential use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in animal models of neurodegenerative diseases, and to investigate its mechanism of action in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone and its potential applications in other areas of research.
Métodos De Síntesis
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a catalyst. This reaction produces 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone as a yellow crystalline solid with a melting point of 198-200°C. Other methods of synthesis include the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in ethanol, or the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
(4E)-4-[(2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(12-14-8-6-7-11-17(14)22-2)18(21)20(19-13)15-9-4-3-5-10-15/h3-12H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUUOSZAOBPVTG-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
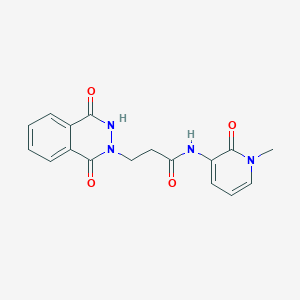
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
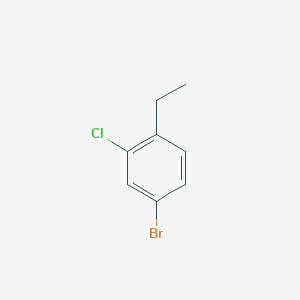
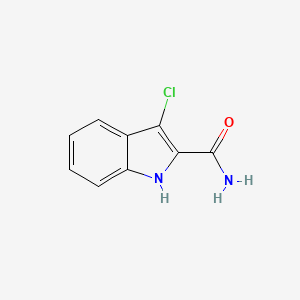
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
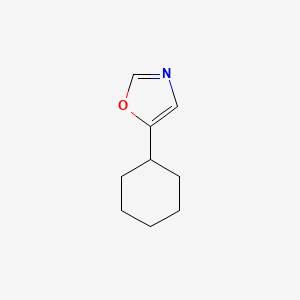
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)